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Compound of Interest

Compound Name: Bis(4-iodophenyl)methanone

Cat. No.: B3053816 Get Quote

An In-depth Technical Guide to Bis(4-
iodophenyl)methanone
Introduction
Bis(4-iodophenyl)methanone, also known as 4,4'-diiodobenzophenone, is a halogenated

aromatic ketone. Its molecular structure, featuring a central carbonyl group flanked by two

iodophenyl rings, makes it a valuable intermediate and building block in various fields of

chemical synthesis. The presence of two iodine atoms provides reactive sites for a multitude of

cross-coupling reactions, while the benzophenone core imparts specific photochemical and

physical properties. This guide provides a comprehensive overview of the physical and

chemical properties of bis(4-iodophenyl)methanone, intended for researchers, scientists, and

professionals in drug development and materials science.

Physicochemical Properties
The fundamental physical and chemical properties of bis(4-iodophenyl)methanone are

crucial for its handling, application, and the design of synthetic routes. These properties are

summarized in the table below.
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Property Value Source(s)

IUPAC Name bis(4-iodophenyl)methanone [1]

Synonyms 4,4'-Diiodobenzophenone [1]

CAS Number 5630-56-8 [1][2]

Molecular Formula C13H8I2O [1][2]

Molecular Weight 434.01 g/mol [1][2]

Appearance Solid [3]

Monoisotopic Mass 433.86646 Da [1][4]

Purity 97% [3]

InChI

InChI=1S/C13H8I2O/c14-11-5-

1-9(2-6-11)13(16)10-3-7-

12(15)8-4-10/h1-8H

[4]

InChIKey
HFRHPJJBHNBGBD-

UHFFFAOYSA-N
[4]

SMILES
C1=CC(=CC=C1C(=O)C2=CC

=C(C=C2)I)I
[2]

Synthesis and Reactivity
Synthesis: Friedel-Crafts Acylation
A primary and industrially significant method for synthesizing diaryl ketones like bis(4-
iodophenyl)methanone is the Friedel-Crafts acylation.[5] This electrophilic aromatic

substitution reaction involves the reaction of an arene with an acylating agent, typically an acyl

chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

The general mechanism involves the formation of a highly reactive acylium ion, which then acts

as the electrophile and is attacked by the electron-rich aromatic ring.[6] The carbonyl group of

the resulting ketone is deactivating, which advantageously prevents further acylation of the

product.[6]
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Caption: Friedel-Crafts acylation pathway for bis(4-iodophenyl)methanone synthesis.

Experimental Protocol: Synthesis of Bis(4-iodophenyl)methanone via Friedel-Crafts Acylation

This is a generalized protocol and should be adapted and optimized based on laboratory safety

standards and specific experimental goals.

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃)

under a nitrogen atmosphere.[7]

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or

carbon disulfide (CS₂), via a syringe.

Reactant Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-

iodobenzoyl chloride in the same anhydrous solvent to the stirred suspension.

Addition of Arene: Following the addition of the acyl chloride, add iodobenzene dropwise to

the reaction mixture.

Reaction Progression: Allow the reaction to warm to room temperature and stir for several

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by pouring it over crushed ice and

an aqueous solution of hydrochloric acid.

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl

acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by recrystallization

or column chromatography.

Chemical Reactivity
The iodine substituents on the phenyl rings are key to the reactivity of bis(4-
iodophenyl)methanone. These positions are susceptible to a variety of palladium-catalyzed

cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions

allow for the introduction of a wide range of functional groups, making this molecule a versatile

precursor for the synthesis of more complex structures, including polymers and

pharmacologically active molecules.

Spectroscopic Characterization
The structural elucidation of bis(4-iodophenyl)methanone relies on a combination of

spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the

molecule.

C=O Stretch: A strong, sharp absorption peak is expected in the region of 1650-1700 cm⁻¹,

which is characteristic of a diaryl ketone carbonyl group. The conjugation with the aromatic

rings slightly lowers the frequency compared to a non-conjugated ketone.[8]

C-I Stretch: The carbon-iodine bond will exhibit a stretching vibration in the fingerprint region,

typically below 600 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations

of the aromatic rings.
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Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-

carbon double bond stretching within the aromatic rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be

relatively simple. Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) would

be anticipated, corresponding to the protons ortho and meta to the iodine atom.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon

(typically in the δ 190-200 ppm range), the ipso-carbons attached to the iodine atoms, and

the other aromatic carbons.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of bis(4-
iodophenyl)methanone (434.01 g/mol ) is expected.[1][2] The presence of two iodine atoms

will result in a characteristic isotopic pattern.

Fragmentation: Common fragmentation pathways may involve the loss of iodine atoms and

cleavage around the carbonyl group.
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Caption: A typical experimental workflow for the synthesis and characterization of bis(4-
iodophenyl)methanone.

Applications
The unique structural features of bis(4-iodophenyl)methanone make it a valuable compound

in several areas of research and development.

Organic Synthesis
As previously mentioned, the two iodine atoms serve as excellent handles for a variety of

cross-coupling reactions. This allows for the construction of complex molecular architectures,

making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine

chemicals.
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Polymer Chemistry and Materials Science
The benzophenone core is a well-known photoinitiator.[10] Derivatives of benzophenone can

be used in photopolymerization processes, such as those used in 3D printing and the curing of

coatings and adhesives.[10] The introduction of heavy atoms like iodine can influence the

photochemical properties, potentially leading to the development of novel photoinitiators with

tailored absorption characteristics and initiation efficiencies. Furthermore, bis(4-
iodophenyl)methanone can be used as a monomer in the synthesis of high-performance

polymers with enhanced thermal stability and flame retardant properties.

Drug Development
The diaryl ketone scaffold is present in a number of biologically active molecules. The ability to

functionalize the iodinated positions of bis(4-iodophenyl)methanone provides a platform for

the synthesis of libraries of compounds for screening in drug discovery programs. The iodine

atoms can also be replaced with radioisotopes of iodine, making it a potential precursor for the

development of radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.[11]

Safety and Handling
Bis(4-iodophenyl)methanone is classified as toxic to aquatic life with long-lasting effects.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. It should be used in a well-ventilated area

or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided

by the supplier.

Conclusion
Bis(4-iodophenyl)methanone is a versatile and valuable chemical compound with a rich

chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it

an important building block in organic synthesis, polymer chemistry, and materials science.

This guide has provided a comprehensive overview of its key characteristics, synthesis, and

applications, offering a foundation for its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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